(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride
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Description
(1R,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O2 and its molecular weight is 203.63. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach overcomes the limitations of the Dimroth rearrangement, offering a protected version of this triazole amino acid, leading to the synthesis of compounds active as HSP90 inhibitors (S. Ferrini et al., 2015).
Synthesis of Aminocyclobutane Carboxylic Acids
The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved starting from a chiral bicyclic compound. This process involves the construction of the cyclobutane ring via a [2+2] photocycloaddition reaction, highlighting the synthetic versatility of cyclobutane derivatives (Christine Gauzy et al., 2004).
PET Tracer Synthesis for Tumor Delineation
The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) showcases the compound's application in positron emission tomography (PET) for tumor delineation, reflecting its importance in medical imaging and cancer research (T. Shoup & M. Goodman, 1999).
Solid-Phase Peptide Synthesis
The copper(I)-catalyzed cycloaddition of azides to alkynes on solid-phase to produce 1H-[1,2,3]-triazoles integrates seamlessly into peptide synthesis. This method is compatible with solid-phase peptide synthesis on polar supports, showcasing the triazole's utility in peptide modification and drug development (C. W. Tornøe et al., 2002).
Synthesis of Substituted Triazole Carboxylic Acids
The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction underscores the compound's utility in creating diverse chemical entities for further pharmaceutical exploration (N. Pokhodylo et al., 2010).
Properties
IUPAC Name |
3-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-6(4-5)10-2-1-8-9-10;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHOSAKSJEIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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